molecular formula C7H3ClF2N2O B13123572 6-Chloro-5-(difluoromethoxy)nicotinonitrile

6-Chloro-5-(difluoromethoxy)nicotinonitrile

Cat. No.: B13123572
M. Wt: 204.56 g/mol
InChI Key: KOFWQLSFWRKOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H3ClF2N2O and a molecular weight of 204.56 g/mol It is known for its unique chemical structure, which includes a chloro group, a difluoromethoxy group, and a nicotinonitrile moiety

Preparation Methods

The synthesis of 6-Chloro-5-(difluoromethoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Reduction of the nitro group to an amine.

    Chlorination: Introduction of the chloro group.

    Difluoromethoxylation: Introduction of the difluoromethoxy group.

    Cyclization: Formation of the nicotinonitrile ring structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and reaction conditions to enhance efficiency .

Chemical Reactions Analysis

6-Chloro-5-(difluoromethoxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

6-Chloro-5-(difluoromethoxy)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical entities with potential biological activity .

Comparison with Similar Compounds

6-Chloro-5-(difluoromethoxy)nicotinonitrile can be compared with other similar compounds, such as:

    6-Chloro-5-methoxynicotinonitrile: Lacks the difluoromethoxy group, which may affect its reactivity and applications.

    5-(Difluoromethoxy)nicotinonitrile:

    6-Chloronicotinonitrile: Lacks both the difluoromethoxy group and the specific substitution pattern, leading to different reactivity and applications.

The presence of both the chloro and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various chemical and biological contexts.

Properties

Molecular Formula

C7H3ClF2N2O

Molecular Weight

204.56 g/mol

IUPAC Name

6-chloro-5-(difluoromethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C7H3ClF2N2O/c8-6-5(13-7(9)10)1-4(2-11)3-12-6/h1,3,7H

InChI Key

KOFWQLSFWRKOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.